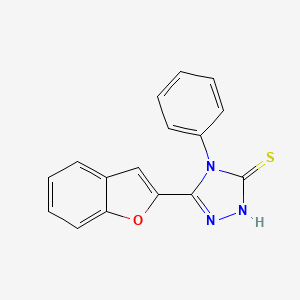

5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of benzofuran, phenyl, and triazole moieties. This compound is of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .

Méthodes De Préparation

The synthesis of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Formation of Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

Coupling Reactions: The benzofuran and triazole rings are coupled through various synthetic routes, often involving the use of catalysts and specific reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Analyse Des Réactions Chimiques

5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogens or other substituents can be introduced.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the growth of bacteria by interfering with their cell wall synthesis or protein function.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

5-Phenyl-1-benzofuran-2-yl Derivatives: These compounds also exhibit antimicrobial and antioxidant activities but may differ in their specific biological targets and potency.

Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen have been used in the treatment of skin diseases and exhibit different pharmacological profiles compared to this compound.

Triazole Derivatives: Compounds containing triazole rings, such as fluconazole, are widely used as antifungal agents and have distinct mechanisms of action.

The uniqueness of this compound lies in its combined structural features and diverse biological activities .

Activité Biologique

5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H17N3OS. The compound features a triazole ring linked to a benzofuran moiety and a phenyl group, contributing to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H17N3OS |

| Molecular Weight | 373.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | 112853-12-0 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzofuran and triazole rings through cyclization processes. The introduction of the thiol group is a critical step that enhances the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in cell growth and survival.

Case Study:

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against Hep-G2 liver cancer cells. The IC50 value was reported to be lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. It has been tested against several bacterial strains and fungi, showing inhibition of growth at various concentrations.

Research Findings:

In one study, derivatives of triazole-thiols were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl or benzofuran moieties could enhance antimicrobial efficacy .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models.

Mechanism of Action:

The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications. The presence of electronegative substituents on the phenyl ring has been shown to enhance anticancer activity significantly.

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased cytotoxicity |

| Methyl Group Addition | Enhanced anti-inflammatory effects |

Propriétés

IUPAC Name |

3-(1-benzofuran-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS/c21-16-18-17-15(19(16)12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)20-14/h1-10H,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQLCYNKRBXXNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349921 |

Source

|

| Record name | 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112853-12-0 |

Source

|

| Record name | 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.